4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto the pyridine ring. One common method involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed in coupling reactions with various aryl or alkyl halides.
Scientific Research Applications
4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
- 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
- 3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride
Uniqueness
4-Methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and electron-withdrawing capacity, making it a valuable intermediate in various chemical reactions.
Properties
Molecular Formula |
C7H5ClF3NO2S |
---|---|
Molecular Weight |
259.63 g/mol |
IUPAC Name |
4-methyl-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-2-5(7(9,10)11)12-6(3-4)15(8,13)14/h2-3H,1H3 |
InChI Key |
HZFRPTPNKBTWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.